![molecular formula C36H31N5O7S B2498925 N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-25-1](/img/structure/B2498925.png)
N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds, including quinazolines and pyrimidines, are significant due to their diverse biological activities and applications in pharmaceutical chemistry. The compound , belonging to this category, likely shares similar synthetic pathways and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from readily available substrates. For example, Ammar et al. (2011) described a convenient synthesis of pyrimidine and quinazoline derivatives via reactions of methyl 2-(2-cyanoacetamido)benzoate with appropriate reagents, which might be analogous to the synthesis strategies for the target compound (Ammar, Y., Bondock, S., & Al-Sehemi, A. G., 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. Chern et al. (1988) explored the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, highlighting the importance of molecular scaffolding in the synthesis of bioactive molecules (Chern, J. et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Quinoquinazoline Derivatives : The compound is related to the synthesis of various quinoquinazolines, which are analogs of antitumor benzo[c]phenanthridine alkaloids. This includes synthesis techniques such as reductive alkylation (Phillips & Castle, 1980).
Development of Diverse Heterocyclic Compounds : The compound is linked to the creation of various heterocyclic compounds like furothiazolo pyrimido quinazolinones. These compounds have been studied for their antimicrobial properties (Abu‐Hashem, 2018).
Biological Activities
Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing variable inhibitory effects on bacteria and fungi (El-Gohary, Ibrahim, & Farouk, 2021).
Potential in Antineoplastic Therapies : The compound is associated with novel antineoplastic derivatives, which are researched for their pharmacological properties, including effects on bone marrow cell formation (Zhang et al., 2011).
Synthesis and Study of Anticonvulsant Activity : Derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. This research provides insights into the potential medicinal applications of these compounds (Noureldin et al., 2017).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N5O7S/c1-45-28-11-8-22(15-29(28)46-2)12-13-37-34(43)24-9-6-23(7-10-24)19-41-35(44)26-17-30-31(48-21-47-30)18-27(26)39-36(41)49-20-25-16-33(42)40-14-4-3-5-32(40)38-25/h3-11,14-18H,12-13,19-21H2,1-2H3,(H,37,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIDHHLRRPMMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=O)N7C=CC=CC7=N6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.